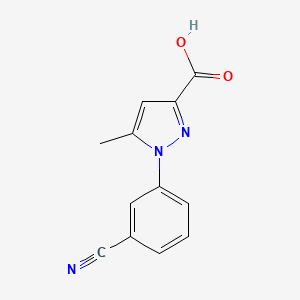![molecular formula C13H14N4OS B3377262 4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide CAS No. 1273571-22-4](/img/structure/B3377262.png)
4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
Descripción general
Descripción
4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is an organic compound characterized by its unique structure, which includes a benzohydrazide moiety linked to a 5-methylpyrimidin-2-yl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 5-methylpyrimidine-2-thiol with a suitable alkylating agent to form the 5-methylpyrimidin-2-yl sulfanyl intermediate.
Condensation Reaction: This intermediate is then reacted with 4-formylbenzoic acid hydrazide under acidic or basic conditions to yield the final product.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to corresponding amines.
Substitution: The aromatic ring and the pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or copper.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Preliminary studies suggest potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry:
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which 4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide exerts its effects is largely dependent on its application:
Antimicrobial Activity: It likely disrupts microbial cell walls or inhibits essential enzymes.
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate interaction and subsequent catalytic activity.
Comparación Con Compuestos Similares
- 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
- 4-{[(5-Ethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
Uniqueness:
- Structural Differences: The presence of a methyl group at the 5-position of the pyrimidine ring distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
- Functional Properties: These structural differences can lead to variations in physical properties such as solubility, melting point, and stability, as well as biological activity.
This comprehensive overview highlights the significance of 4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide in various scientific and industrial contexts
Propiedades
IUPAC Name |
4-[(5-methylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-6-15-13(16-7-9)19-8-10-2-4-11(5-3-10)12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHJCCUMBJUUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3377209.png)







![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)

